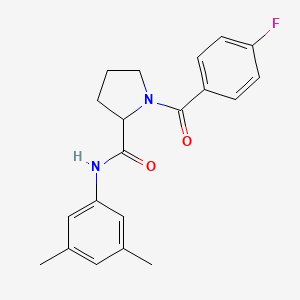![molecular formula C22H27ClFN3 B6106386 1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its psychoactive effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
科学研究应用
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for anxiety and depression. This compound has also been studied for its effects on the cardiovascular system, as it has been shown to increase heart rate and blood pressure in animal models. Additionally, this compound has been investigated for its potential use as a tool in neuroscience research, as it can modulate the activity of serotonin receptors in the brain.
作用机制
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine acts as an agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound also has affinity for other receptors, such as the dopamine D2 receptor and the α2-adrenergic receptor, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the dose and route of administration. In animal models, this compound has been shown to increase locomotor activity, induce hypothermia, and cause changes in sleep patterns. This compound has also been shown to increase heart rate and blood pressure, which may be due to its effects on the cardiovascular system. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its effects on serotonin receptors in the brain.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine in lab experiments is that it has a well-characterized mechanism of action and can be used to selectively modulate serotonin receptors. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be useful in studying the neurobiology of anxiety and depression. However, one limitation of using this compound in lab experiments is that it has psychoactive effects and may be difficult to control for in behavioral studies. Additionally, this compound has cardiovascular effects that may complicate studies of cardiovascular function.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine. One area of interest is the potential use of this compound as a treatment for anxiety and depression. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the use of this compound as a tool in neuroscience research. This compound can be used to selectively modulate serotonin receptors and may be useful in studying the neurobiology of anxiety and depression. Finally, future studies are needed to determine the long-term effects of this compound on the cardiovascular system, as its effects on heart rate and blood pressure may have implications for its use as a therapeutic agent.
合成方法
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine can be synthesized through a multi-step process that involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzyl chloride in the presence of a base and a solvent. The resulting intermediate is then reacted with 3-piperidinylmethylamine to yield this compound. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN3/c23-19-3-1-4-21(15-19)26-11-13-27(14-12-26)22-5-2-10-25(17-22)16-18-6-8-20(24)9-7-18/h1,3-4,6-9,15,22H,2,5,10-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWNXEXPTXUNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)


![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6106332.png)
![ethyl 4-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6106335.png)
![3-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6106336.png)
![1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6106338.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6106347.png)
![[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)

![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
![3-pyridinyl(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6106405.png)
![N-(4-fluorophenyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6106425.png)
